molecular formula C9H16N4 B2940146 1-(cyclopentylmethyl)-5-methyl-1H-1,2,3-triazol-4-amine CAS No. 1522851-41-7

1-(cyclopentylmethyl)-5-methyl-1H-1,2,3-triazol-4-amine

Cat. No.: B2940146
CAS No.: 1522851-41-7
M. Wt: 180.255
InChI Key: OPCHELJISDJKOL-UHFFFAOYSA-N
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Description

1-(Cyclopentylmethyl)-5-methyl-1H-1,2,3-triazol-4-amine is a chemical compound belonging to the class of triazoles. Triazoles are five-membered ring structures containing three nitrogen atoms. This particular compound is characterized by the presence of a cyclopentylmethyl group and a methyl group attached to the triazole ring. Triazoles are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science.

Properties

IUPAC Name

1-(cyclopentylmethyl)-5-methyltriazol-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4/c1-7-9(10)11-12-13(7)6-8-4-2-3-5-8/h8H,2-6,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPCHELJISDJKOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1CC2CCCC2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(cyclopentylmethyl)-5-methyl-1H-1,2,3-triazol-4-amine can be achieved through several synthetic routes. One common method involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” This reaction typically requires a copper(I) catalyst and proceeds under mild conditions to form the triazole ring.

Synthetic Route:

    Starting Materials: Cyclopentylmethyl azide and 5-methyl-1H-1,2,3-triazole.

    Reaction Conditions: The reaction is carried out in the presence of a copper(I) catalyst, such as copper(I) iodide, in a solvent like dimethyl sulfoxide (DMSO) or acetonitrile. The reaction mixture is stirred at room temperature for several hours.

    Product Isolation: The product is isolated by filtration, followed by purification using column chromatography.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, increased safety, and higher yields. The use of automated systems and real-time monitoring ensures consistent product quality.

Chemical Reactions Analysis

1-(Cyclopentylmethyl)-5-methyl-1H-1,2,3-triazol-4-amine undergoes various chemical reactions, including:

Oxidation:

    Reagents and Conditions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Products: Oxidation typically leads to the formation of corresponding N-oxides.

Reduction:

    Reagents and Conditions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Products: Reduction can yield amine derivatives with altered functional groups.

Substitution:

    Reagents and Conditions: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.

    Products: Substitution reactions result in the formation of new triazole derivatives with different substituents.

Scientific Research Applications

1-(Cyclopentylmethyl)-5-methyl-1H-1,2,3-triazol-4-amine has a wide range of applications in scientific research:

Chemistry:

  • Used as a building block in the synthesis of more complex molecules.
  • Employed in the development of new materials with unique properties.

Biology:

  • Investigated for its potential as an antimicrobial agent.
  • Studied for its role in enzyme inhibition and protein binding.

Medicine:

  • Explored for its potential use in drug development, particularly in the design of antifungal and anticancer agents.
  • Evaluated for its pharmacokinetic and pharmacodynamic properties.

Industry:

  • Utilized in the production of agrochemicals and pesticides.
  • Applied in the formulation of specialty chemicals and coatings.

Mechanism of Action

The mechanism of action of 1-(cyclopentylmethyl)-5-methyl-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of biological pathways. For example, in medicinal applications, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-(Cyclopentylmethyl)-5-methyl-1H-1,2,3-triazol-4-amine can be compared with other triazole derivatives, such as:

    1-(Cyclohexylmethyl)-5-methyl-1H-1,2,3-triazol-4-amine: Similar structure but with a cyclohexylmethyl group instead of a cyclopentylmethyl group.

    1-(Cyclopentylmethyl)-4-methyl-1H-1,2,3-triazol-5-amine: Similar structure but with the methyl group at a different position on the triazole ring.

    1-(Cyclopentylmethyl)-5-ethyl-1H-1,2,3-triazol-4-amine: Similar structure but with an ethyl group instead of a methyl group.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity, biological activity, and physical properties.

Biological Activity

1-(Cyclopentylmethyl)-5-methyl-1H-1,2,3-triazol-4-amine is a member of the triazole family, a class of compounds known for their diverse biological activities. Triazoles have been extensively studied for their roles in medicinal chemistry, particularly as antifungal and anticancer agents. This article reviews the biological activity of this specific compound, focusing on its antimicrobial properties, potential therapeutic applications, and mechanisms of action.

Chemical Structure and Synthesis

The compound is characterized by a triazole ring with a cyclopentylmethyl group and a methyl group attached. The synthesis typically involves a Huisgen cycloaddition reaction, which is a well-established method for forming triazoles:

Synthetic Route:

  • Starting Materials: Cyclopentylmethyl azide and 5-methyl-1H-1,2,3-triazole.
  • Reaction Conditions: Copper(I) catalyst in solvents like DMSO or acetonitrile at room temperature.
  • Isolation: Filtration followed by purification through column chromatography.

Antimicrobial Properties

Research has indicated that various triazole compounds exhibit significant antimicrobial activities. Studies show that this compound may possess similar properties:

Microorganism Activity
Staphylococcus aureusModerate activity
Escherichia coliModerate activity
Bacillus subtilisModerate activity
Enterococcus faecalisModerate activity

In one study, derivatives of triazoles were synthesized and screened for antimicrobial efficacy against common pathogens. Some derivatives exhibited promising results against Staphylococcus aureus and Escherichia coli at varying concentrations .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Triazoles are known to inhibit enzymes involved in cell proliferation, making them potential candidates for cancer therapy. In vitro studies demonstrated that derivatives of triazoles can induce cytotoxicity in various cancer cell lines:

Cell Line EC50 (µM)
MDA-MB-231 (Breast Cancer)9.7
IGR39 (Melanoma)22.3
Panc-1 (Pancreatic Cancer)26.2

The selectivity of these compounds towards cancer cells over normal cells suggests their potential as therapeutic agents .

The biological activity of this compound is believed to involve its interaction with specific molecular targets within the cell. The compound may inhibit key enzymes or receptors that are critical for cellular processes such as proliferation and survival:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in DNA synthesis or repair.
  • Protein Binding: It can bind to proteins that regulate cell cycle progression.

Case Studies

Several case studies have highlighted the effectiveness of triazole derivatives in clinical settings:

  • Study on Antimicrobial Activity: A series of synthesized triazoles were tested against clinical isolates of Staphylococcus aureus. The study found that certain derivatives showed significant inhibition zones compared to standard antibiotics .
  • Cytotoxicity Assessment: In a comparative study involving various triazole derivatives against different cancer cell lines, this compound was noted for its selective cytotoxicity towards melanoma cells while sparing normal fibroblasts .

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